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Compound of Interest

Compound Name:
3-Bromo-4,5-

dimethoxybenzaldehyde

Cat. No.: B129006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-4,5-dimethoxybenzaldehyde (CAS No: 6948-30-7), a substituted benzaldehyde

derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of

experimentally-derived public data, this document presents a combination of reported mass

spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic values to offer a complete reference profile.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Bromo-4,5-
dimethoxybenzaldehyde, facilitating its identification and characterization.

Mass Spectrometry Data
The mass spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde is characterized by the

presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural

abundance. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular

ion and several key fragments.[1]
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m/z (Mass-to-Charge Ratio) Interpretation

246 Molecular ion peak [M+2]⁺ with ⁸¹Br

244 Molecular ion peak [M]⁺ with ⁷⁹Br

229 Fragment ion [M-CH₃]⁺

149 Further fragmentation

Predicted ¹H NMR Spectral Data
Note: The following data is predicted and should be used as a reference for experimental

verification.

Chemical Shift (δ)

(ppm)
Multiplicity Integration Proton Assignment

9.83 Singlet 1H Aldehyde (-CHO)

7.45 Singlet 1H Aromatic (H-6)

7.12 Singlet 1H Aromatic (H-2)

3.94 Singlet 3H Methoxy (-OCH₃)

3.90 Singlet 3H Methoxy (-OCH₃)

Predicted ¹³C NMR Spectral Data
Note: The following data is predicted and should be used as a reference for experimental

verification.
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Chemical Shift (δ) (ppm) Carbon Assignment

190.8 Aldehyde (C=O)

153.5 Aromatic (C-4)

148.9 Aromatic (C-5)

131.7 Aromatic (C-1)

115.8 Aromatic (C-2)

112.3 Aromatic (C-6)

109.8 Aromatic (C-3)

60.5 Methoxy (-OCH₃)

56.4 Methoxy (-OCH₃)

Predicted Infrared (IR) Spectral Data
Note: The following data is predicted and should be used as a reference for experimental

verification.

Wavenumber (cm⁻¹) Vibrational Mode

2940 C-H stretch (aromatic)

2840 C-H stretch (aldehyde)

1685 C=O stretch (aldehyde)

1580 C=C stretch (aromatic ring)

1270 C-O stretch (aryl ether)

1130 C-O stretch (aryl ether)

680 C-Br stretch

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques cited.

Specific parameters may vary depending on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3-Bromo-4,5-dimethoxybenzaldehyde is

dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR

tube. The solution should be homogenous.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve

a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A wider spectral

width (e.g., 240 ppm) is used. A larger number of scans is typically required to obtain a good

signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample like 3-Bromo-4,5-dimethoxybenzaldehyde, the

Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR: A small amount of the solid powder is placed directly onto the ATR crystal, and firm

contact is ensured using a pressure clamp.

KBr Pellet: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry

KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Instrumentation: The IR spectrum is recorded on an FTIR spectrometer.
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Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is

recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, commonly via a

Gas Chromatography (GC) system for volatile and thermally stable compounds.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

molecules are bombarded with a high-energy electron beam, leading to ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Visualized Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a novel or synthesized compound such as 3-Bromo-4,5-dimethoxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-4,5-
dimethoxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b129006#spectroscopic-data-of-3-bromo-4-5-
dimethoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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